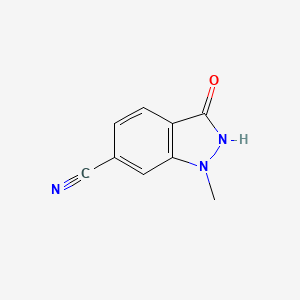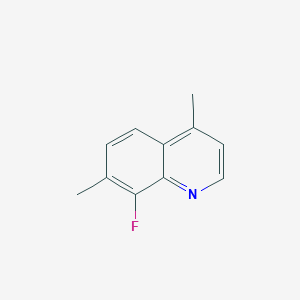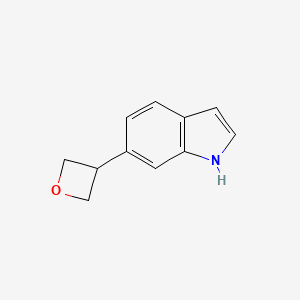
5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one: is an organic compound with a unique structure that includes an indanone core substituted with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of indanone with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the indanone on the ethylene oxide, followed by ring opening to introduce the hydroxyethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the indanone core can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indanone derivatives.
Scientific Research Applications
Chemistry: 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. Its derivatives may exhibit therapeutic effects against various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The indanone core may interact with enzymes or receptors, modulating their function.
Comparison with Similar Compounds
- 5-(2-Hydroxyethyl)-4-methylthiazole
- 2,2-Dimethyl-5-(2-oxopropyl)-2H-furo[3,4-h]chromen-7(9H)-one
Comparison: 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core and hydroxyethyl substitution. This combination provides distinct chemical and biological properties compared to other similar compounds. For example, 5-(2-Hydroxyethyl)-4-methylthiazole has a thiazole ring instead of an indanone core, leading to different reactivity and applications.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c12-6-5-8-1-3-10-9(7-8)2-4-11(10)13/h1,3,7,12H,2,4-6H2 |
InChI Key |
ZRIKZWDSZRBPTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
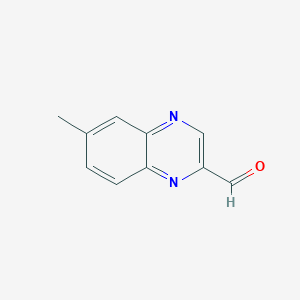
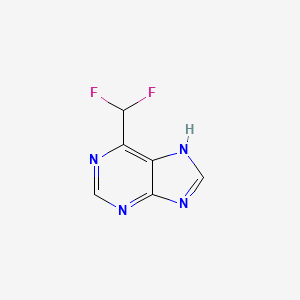
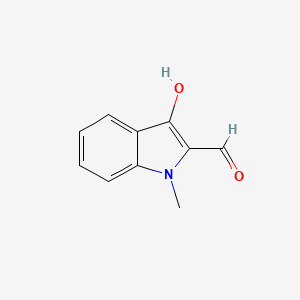

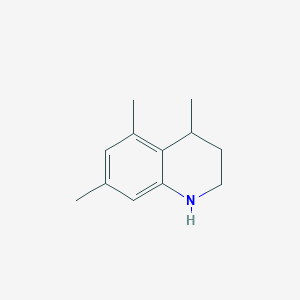
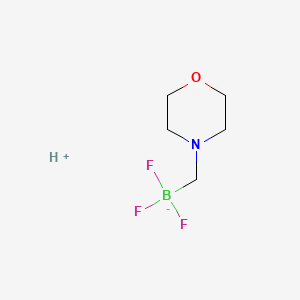
![6-Methyl-2,6-diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B15071603.png)


![3-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15071622.png)
